Iron(II) sulfamate

説明

準備方法

Iron(II) sulfamate can be synthesized through various methods. One common synthetic route involves the reaction of iron(II) sulfate with sulfamic acid in an aqueous solution . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to produce high-purity iron(2+) disulphamate .

化学反応の分析

Iron(II) sulfamate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron(2+) disulphamate can lead to the formation of iron(III) compounds .

科学的研究の応用

Analytical Chemistry

Iron(II) sulfamate is primarily utilized as an extractant in analytical chemistry. Its ability to selectively bind and extract specific ions makes it valuable in various analytical procedures.

Case Study: Trace Metal Analysis

A study demonstrated the efficacy of this compound in extracting trace metals from environmental samples. The compound was tested for its ability to selectively extract lead (Pb) and cadmium (Cd) ions from contaminated water sources. The results showed a high recovery rate of over 90% for both metals, indicating its potential use in environmental monitoring and remediation efforts .

Catalysis

This compound has been explored as a catalyst in organic synthesis, particularly in C—H functionalization reactions.

Case Study: Iron-Catalyzed Amination

Research published in Chinese Journal of Chemistry highlighted the use of this compound as a catalyst for the primary C—H amination of sulfamate esters. The study illustrated that using simple nitrogen ligands with this compound significantly improved reaction yields and selectivity. This method presents a cost-effective alternative to precious metal catalysts, making it appealing for industrial applications .

Materials Science

In materials science, this compound is being investigated for its role in synthesizing advanced materials, including nanoparticles and magnetic materials.

This compound's role as a precursor in drug formulations has been investigated due to its iron content, which is essential for various biological processes.

Case Study: Drug Delivery Systems

A study focused on developing drug delivery systems using this compound as a carrier for anticancer drugs. The research found that incorporating this compound improved the stability and release profile of the drugs, enhancing their therapeutic efficacy .

Environmental Applications

The compound has potential applications in environmental remediation, particularly in the treatment of wastewater containing heavy metals.

Case Study: Wastewater Treatment

In a pilot study, this compound was used to treat industrial wastewater contaminated with heavy metals such as chromium and nickel. The results indicated that this compound effectively precipitated these metals, reducing their concentration below regulatory limits .

作用機序

The mechanism of action of iron(2+) disulphamate involves its ability to undergo redox reactions, making it useful in catalyzing electron transfer processes . The compound interacts with molecular targets and pathways involved in these processes, facilitating the transfer of electrons and promoting the desired chemical transformations . Its high stability and low toxicity further enhance its effectiveness in various applications .

類似化合物との比較

Iron(II) Sulfamate vs. Ferrous Sulfate (FeSO₄)

| Property | This compound | Ferrous Sulfate |

|---|---|---|

| Chemical Formula | Fe(NH₂SO₃)₂ | FeSO₄·7H₂O (heptahydrate) |

| Solubility | High solubility in water | High solubility, but prone to oxidation |

| Agricultural Use | Stable iron delivery, reduced leaching | Common but less stable; oxidizes to Fe³⁺ |

| Pharmaceutical Tolerance | Better gastrointestinal tolerance | Higher incidence of GI side effects |

| Industrial Role | Effective plutonium reductant | Less effective in redox-sensitive processes |

| Drawbacks | Introduces nonvolatile residues (S, Fe) | Low cost but limited stability |

Key Findings :

- This compound outperforms ferrous sulfate in stability and redox efficacy, particularly in nuclear reprocessing . However, ferrous sulfate remains widely used due to its lower cost .

- In medicine, this compound’s sulfamate ligands may reduce oxidative stress in the gut, enhancing patient compliance .

This compound vs. Other Sulfamate Derivatives

Sulfamic Acid Salts and Esters

- Sulfamate Esters : Used in pharmaceuticals as enzyme inhibitors (e.g., carbonic anhydrase inhibitors). Free sulfamates (e.g., compound 1j ) exhibit stronger inhibition than N-substituted derivatives, highlighting the importance of the sulfamate group’s reactivity .

- This compound : Unlike organic sulfamates, its sulfamate groups are coordinated to Fe²⁺, limiting direct enzyme inhibition but enhancing metal-ion reduction capacity .

Sulfonate and Sulfamide Compounds

- Sulfonates : Less effective than sulfamates in enzyme inhibition due to weaker metal-ion coordination .

- Sulfamides : Exhibit moderate inhibition of carbonic anhydrases but lack the redox activity of this compound .

This compound vs. Other Iron(II) Salts

| Compound | Key Applications | Advantages | Limitations |

|---|---|---|---|

| Iron(II) Chloride | Water treatment, catalyst synthesis | High reactivity | Corrosive; unsuitable for pharmaceuticals |

| Iron(II) Fumarate | Iron supplements | Moderate bioavailability | Still causes GI discomfort in some patients |

| This compound | Nuclear reprocessing, anemia treatment | Combines stability and redox versatility | Higher production cost |

Research Insights :

- This compound’s dual role as a reductant and iron source is unique among iron salts, though its niche applications limit large-scale adoption .

生物活性

Iron(II) sulfamate, a coordination compound of iron, is gaining attention for its potential biological activities. This article explores its properties, mechanisms of action, and implications for therapeutic applications, drawing on diverse research findings and case studies.

Chemical Structure and Properties

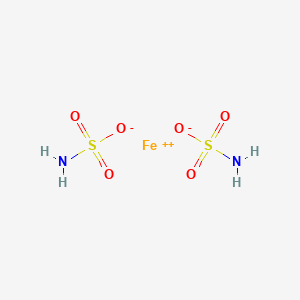

This compound can be represented by the formula . It consists of iron in a +2 oxidation state coordinated with sulfamate ions. The sulfamate group enhances the solubility and bioavailability of iron, making it a viable candidate for various applications.

Iron plays a critical role in biological systems, primarily through its involvement in hemoglobin formation and electron transport. The mechanism of action of this compound is similar to that of other iron compounds, where it:

- Facilitates Oxygen Transport : Iron is essential for hemoglobin synthesis, which transports oxygen in the blood.

- Acts as a Cofactor : It serves as a cofactor for various enzymes involved in metabolic processes.

- Modulates Cellular Functions : Iron influences cell proliferation and differentiation through signaling pathways.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. It can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in conditions associated with oxidative damage, such as neurodegenerative diseases.

Effects on Cancer Cells

A study investigated the effects of this compound on cancer cell lines. The findings revealed a paradoxical effect : at lower concentrations (16-125 µM), it inhibited cancer cell proliferation, while higher concentrations stimulated growth. This duality suggests that this compound may have dose-dependent effects on cellular growth and viability .

Neuroprotective Effects

In models of neurodegeneration, this compound has shown potential neuroprotective effects. By mitigating oxidative stress and enhancing mitochondrial function, it may help preserve neuronal integrity. This aspect warrants further investigation for applications in treating conditions like Alzheimer's disease.

Case Studies

-

Oxidative Stress Assessment :

A study assessed the oxidative stress effects of ferrous sulfate (a related compound) administered orally. Results indicated significant changes in oxidative markers after acute exposure, suggesting that iron supplementation can influence oxidative balance in vivo . -

Bioavailability Studies :

Research comparing stabilized iron(II) sulfate to conventional forms indicated that stabilized formulations enhance bioavailability and therapeutic efficacy. These findings are relevant for developing more effective iron supplements .

Data Table: Comparative Biological Activities

| Compound | Antioxidant Activity | Cancer Cell Proliferation | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Paradoxical (dose-dependent) | Yes |

| Ferrous Sulfate | Moderate | Inhibitory at low doses | Limited |

| Stabilized Iron Sulfate | High | Inhibitory | Emerging evidence |

Q & A

Basic Research Questions

Q. What safety protocols and storage conditions are recommended for handling Iron(II) sulfamate in laboratory settings?

this compound requires stringent handling to avoid oxidation, moisture exposure, and health hazards. Key precautions include:

- Ventilation : Use in well-ventilated areas or fume hoods to prevent inhalation of dust .

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection to minimize skin/eye contact.

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent Fe²⁺ oxidation .

- First Aid : In case of exposure, flush skin/eyes with water for 15 minutes and seek medical attention .

Q. How can the concentration of this compound solutions be determined using redox titration?

A common method involves titration with potassium permanganate (KMnO₄) in acidic conditions:

-

Procedure : Acidify the solution with H₂SO₄, then titrate with standardized KMnO₄ until a faint pink endpoint.

-

Stoichiometry : The reaction follows a 5:1 molar ratio (Fe²⁺:MnO₄⁻) in acidic media. Calculate concentration using:

-

Critical Considerations : Maintain excess H⁺ to stabilize Fe²⁺ and prevent premature oxidation .

Advanced Research Questions

Q. What kinetic models describe the reduction of neptunium(V) by this compound in nitric acid?

Studies show pseudo-first-order kinetics for the reduction of Np(V) to Np(IV) by Fe²⁺ sulfamate. Key findings include:

- Rate Law : Rate = , where increases with [HNO₃].

- Mechanism : Sulfamate acts as a complexing agent, stabilizing intermediates and enhancing electron transfer.

- Activation Energy : Reported values range from 40–60 kJ/mol, depending on acid concentration .

- Experimental Design : Use UV-Vis spectroscopy to monitor Np(V) absorbance decay under controlled pH and temperature.

Q. How does this compound mitigate plutonium interference during uranium/thorium separation via extraction chromatography?

this compound serves as a reducing agent to suppress Pu interference:

- Redox Role : Fe²⁺ reduces Pu(IV) to Pu(III), which does not co-elute with U/Th in chromatographic columns.

- Protocol : Add Fe(II) sulfamate to sample solutions before loading onto resin (e.g., TRU® resin).

- Efficiency : Recovery rates for U/Th exceed 95% with minimal Pu carryover (<2%) when Fe²⁺ is used .

- Validation : Confirm reduction completeness via alpha spectroscopy or ICP-MS.

Q. What analytical techniques are optimal for characterizing this compound stability under varying pH and temperature?

- Spectroscopic Methods : Use Mössbauer spectroscopy to detect Fe²⁺/Fe³⁺ oxidation states.

- Thermogravimetric Analysis (TGA) : Monitor dehydration and decomposition at elevated temperatures.

- pH Stability Tests : Conduct potentiometric titrations to identify pH ranges where Fe²⁺ remains stable (typically pH 1–4) .

- Data Interpretation : Correlate stability with sulfamate ligand coordination using FT-IR or X-ray diffraction (XRD).

特性

IUPAC Name |

iron(2+);disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZYOZWYVFYNFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH2SO3)2Fe, FeH4N2O6S2 | |

| Record name | Iron(II) sulfamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Iron(II)_sulfamate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890735 | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

25-30% aqueous solution: Green liquid; [MSDSonline] | |

| Record name | Iron(II) sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14017-39-1 | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(2+) disulphamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。